5-Acetyl-3-bromo-2-fluorophenylboronic acid 5-Acetyl-3-bromo-2-fluorophenylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13775758
InChI: InChI=1S/C8H7BBrFO3/c1-4(12)5-2-6(9(13)14)8(11)7(10)3-5/h2-3,13-14H,1H3
SMILES: B(C1=CC(=CC(=C1F)Br)C(=O)C)(O)O
Molecular Formula: C8H7BBrFO3
Molecular Weight: 260.85 g/mol

5-Acetyl-3-bromo-2-fluorophenylboronic acid

CAS No.:

Cat. No.: VC13775758

Molecular Formula: C8H7BBrFO3

Molecular Weight: 260.85 g/mol

* For research use only. Not for human or veterinary use.

5-Acetyl-3-bromo-2-fluorophenylboronic acid -

Specification

Molecular Formula C8H7BBrFO3
Molecular Weight 260.85 g/mol
IUPAC Name (5-acetyl-3-bromo-2-fluorophenyl)boronic acid
Standard InChI InChI=1S/C8H7BBrFO3/c1-4(12)5-2-6(9(13)14)8(11)7(10)3-5/h2-3,13-14H,1H3
Standard InChI Key NGNLLFHOCHZLIA-UHFFFAOYSA-N
SMILES B(C1=CC(=CC(=C1F)Br)C(=O)C)(O)O
Canonical SMILES B(C1=CC(=CC(=C1F)Br)C(=O)C)(O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a phenyl ring with substituents at the 2-, 3-, and 5-positions:

  • 5-Acetyl group (-COCH₃): Introduces electron-withdrawing effects, stabilizing the boronic acid group and influencing reactivity.

  • 3-Bromo atom (-Br): Enhances electrophilic aromatic substitution potential.

  • 2-Fluoro atom (-F): Modulates electronic properties and steric interactions.

  • Boronic acid (-B(OH)₂): Facilitates cross-coupling reactions via transmetalation .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₇BBrFO₃
Molecular Weight260.85 g/mol
IUPAC Name(5-Acetyl-3-bromo-2-fluorophenyl)boronic acid
CAS NumberVC13775758
Topological Polar Surface Area57.5 Ų
Hydrogen Bond Donor Count2

The canonical SMILES representation, B(C1=CC(=CC(=C1F)Br)C(=O)C)(O)O, underscores the spatial arrangement of substituents.

Synthesis and Manufacturing

Palladium-Catalyzed Borylation

The primary synthesis route involves palladium-catalyzed borylation of a pre-functionalized aryl halide. Using bis(pinacolato)diboron (B₂pin₂) as the boron source, the reaction proceeds under inert conditions with a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in solvents like dioxane at 80–100°C.

Reaction Scheme:

Aryl Halide+B2pin2Pd catalyst, BaseAryl-BpinHydrolysisAryl-B(OH)2\text{Aryl Halide} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst, Base}} \text{Aryl-Bpin} \xrightarrow{\text{Hydrolysis}} \text{Aryl-B(OH)}_2

Table 2: Representative Synthesis Conditions

ParameterDetail
CatalystPd(dppf)Cl₂ (1–5 mol%)
Solvent1,4-Dioxane
Temperature80–100°C
Reaction Time12–24 hours
Yield60–75% (reported for analogues)

Alternative Approaches

While less common, direct boronic acid functionalization via electrophilic substitution or halogen exchange has been explored. For example, bromination of 5-acetyl-2-fluorophenylboronic acid using N-bromosuccinimide (NBS) under radical initiation achieves selective bromination at the 3-position .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables carbon-carbon bond formation with aryl halides, catalyzed by palladium. This reaction is pivotal in constructing biaryl structures for pharmaceuticals (e.g., kinase inhibitors) and organic electronics.

Case Study: Coupling with 4-bromoanisole yields a biaryl product with retained acetyl and fluoro groups, demonstrating compatibility with electron-rich partners .

Functional Group Transformations

  • Acetyl Reduction: Catalytic hydrogenation converts the acetyl group to ethyl, altering solubility and reactivity.

  • Bromine Substitution: Facilitates further functionalization via Buchwald-Hartwig amination or Ullmann coupling .

Physicochemical Properties

Stability and Solubility

The compound is stable under anhydrous conditions but hydrolyzes slowly in aqueous media. Solubility data:

  • DMSO: >50 mg/mL

  • Water: <1 mg/mL (pH-dependent)

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, B-OH), 7.89 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 2.65 (s, 3H, COCH₃).

  • ¹³C NMR: δ 198.4 (C=O), 142.1 (C-Br), 135.6 (C-F), 128.9–121.7 (aromatic carbons), 26.1 (COCH₃).

HazardPrecautionary Measures
Skin/IrritationWear nitrile gloves; use fume hood
Eye DamageSafety goggles required
Incompatible SubstancesStrong oxidizers, acids

Storage recommendations include airtight containers at 2–8°C under nitrogen.

Comparative Analysis with Structural Isomers

The 3-acetyl-6-bromo-2-fluorophenylboronic acid isomer (CAS 1451390-80-9) exhibits distinct reactivity due to altered substituent positions. For instance, the meta-acetyl group in the 5-acetyl isomer enhances steric hindrance during coupling reactions compared to the ortho-acetyl variant .

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